![molecular formula C7H6N2 B017877 7-Azaindole CAS No. 271-63-6](/img/structure/B17877.png)
7-Azaindole
Overview
Description
7-Azaindole is a building block that has attracted considerable interest in the field of drug discovery . It is known for its powerful medicinal properties . 7-Azaindole-3-carboxylic acid is a reactant for the synthesis of azaindol derivatives and for the preparation of triazoles via regioselective heterocyclization reactions .
Synthesis Analysis
The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the development of novel methods for functionalizing the 7-azaindole template . For instance, a robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been presented, starting from nicotinic acid derivatives or 2,6-dichloropyridine .
Molecular Structure Analysis
The structure of 7-azaindole changes upon electronic excitation, as determined by a Franck-Condon analysis of the intensities in the fluorescence emission spectra . The 7-azaindole group binds to kinases with different binding modes, which can be classified into three groups: “normal”, “flipped”, and "non-hinge" .
Chemical Reactions Analysis
The functionalization chemistry of 7-azaindoles has been advancing, with a focus on the global ring functionalization of 7-azaindoles . For example, 7-Azaindole-3-carboxylic acid is used as a reactant for the synthesis of azaindol derivatives . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed .
Physical And Chemical Properties Analysis
7-Azaindole is a solid, crystalline substance . More specific physical and chemical properties such as melting point, solubility, etc., may vary depending on the specific derivative or functionalization of the 7-azaindole.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
7-Azaindole is a prominent scaffold in drug discovery due to its structural similarity to naturally occurring biomolecules . It serves as a pharmacophore in the design of molecules with potential therapeutic effects. The compound’s ability to engage in hydrogen bonding and π-π interactions makes it a valuable entity in creating novel drugs with high affinity and specificity for biological targets .
Synthesis of Kinase Inhibitors
In the realm of cancer therapy, 7-Azaindole derivatives have been utilized to develop kinase inhibitors . These inhibitors target specific enzymes involved in cell signaling pathways that regulate cell growth and proliferation, making them effective in treating various cancers .
Materials Science
7-Azaindole and its derivatives exhibit unique luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) . Their rich coordination chemistry allows for the development of materials with desirable electronic and photonic characteristics .
Chemical Bond Activation
The metal complexes of 7-Azaindole show unusual reactivity towards C–H and C–X bonds, which is valuable in chemical bond activation studies . This reactivity can be harnessed for creating new chemical entities and facilitating difficult synthetic transformations .
Biological Probes
7-Azaindole serves as a chromophoric moiety in optical probes like 7-azatryptophan, which is used to study protein structure and dynamics . Its fluorescence properties offer advantages over traditional probes like tryptophan, providing more accurate insights into biological systems .
Imaging Applications
Due to its fluorescent characteristics, 7-Azaindole is used in imaging techniques to visualize and track biological processes . It can be incorporated into peptides and proteins, allowing for the study of cellular components and their interactions .
Acrosin Inhibitors
7-Azaindole-3-carboxylic acid, a derivative of 7-Azaindole, is used in the synthesis of acrosin inhibitors . These inhibitors are significant in the study of fertility treatments and contraceptive development .
Preparation of Triazoles
7-Azaindole is involved in the synthesis of triazoles through regioselective heterocyclization reactions . Triazoles are important compounds with various applications, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
7-Azaindole, also known as 1H-Pyrrolo[2,3-b]pyridine, has been found to interact with the DEAD-box helicase family member DDX3 . DDX3 is involved in many diseases, such as viral infection, inflammation, and cancer . It has both tumor suppressor and oncogenic effects .
Mode of Action
The 7-Azaindole derivative (7-AID) compound was found to lodge within the adenosine-binding pocket of DDX3 . It interacts with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket .
Biochemical Pathways
The DEAD-box helicase family member DDX3, the target of 7-Azaindole, is involved in tumorigenesis and metastasis . The 7-AID compound effectively inhibits DDX3 in a dose-dependent manner . This suggests that the compound could be used as a potential DDX3 inhibitor .
Pharmacokinetics
The cytotoxicity effect of the 7-aid compound was evaluated using mtt assay on human cervical carcinoma cells (hela) and breast cancer cells (mcf-7 and mda mb-231) and the compound showed effective inhibitory concentration (ic 50) on hela cells 1696 µM/ml and 1412 and 1269 µM/ml on MCF-7 and MDA MB-231, respectively .
Result of Action
The results showed that the 7-AID compound effectively inhibited DDX3 in a dose-dependent manner . This suggests that the compound could be used as a potential DDX3 inhibitor . The compound also showed anti-proliferative, pro-apoptotic, anti-migration, and anti-angiogenic properties .
Action Environment
It is known that the chemoselectivity of 7-azaindole derivatives is counterion dependent . This suggests that the action, efficacy, and stability of 7-Azaindole could be influenced by environmental factors such as the presence of different counterions .
Safety and Hazards
7-Azaindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .
Future Directions
The 7-azaindole scaffold continues to be of interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Future work may focus on developing novel and facile methodologies for the azaindole derivatives of biological interest .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVYAKCVDQRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Record name | 7-azaindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25247-73-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3075046 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaindole | |
CAS RN |
271-63-6, 10592-27-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diazaindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azaindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azaindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |
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Record name | 7-Azaindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
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Record name | 1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-DIAZAINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of 7-Azaindole?
A1: 7-Azaindole has the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol. Its structure consists of fused pyrrole and pyridine rings with a nitrogen atom replacing the carbon at the 7-position of indole.
Q2: What are the key spectroscopic characteristics of 7-Azaindole?
A2: 7-Azaindole exhibits distinct spectroscopic features in NMR, IR, and UV-vis regions.
- NMR: [] 1H and 13C NMR studies reveal characteristic chemical shifts and coupling constants that are sensitive to substituents and protonation states.
- IR: The presence of N-H stretching vibrations around 3400 cm−1 and characteristic C-H and C=N vibrations in the fingerprint region are indicative of the 7-azaindole scaffold. [, , ]
- UV-vis: 7-Azaindole displays absorption bands in the UV region, often exhibiting solvatochromism, suggesting sensitivity to solvent polarity. [, , , ]
Q3: Does 7-Azaindole exhibit catalytic activity?
A3: While 7-Azaindole itself may not possess significant catalytic activity, its derivatives, particularly metal complexes, have shown promising applications in catalysis. For example, copper(II) complexes of 7-Azaindole have been investigated for their role in Chan-Lam coupling reactions. []
Q4: How has computational chemistry been used to understand 7-Azaindole's properties and reactivity?
A4: Computational studies have been instrumental in elucidating various aspects of 7-Azaindole chemistry.
- Geometry Optimization: Ab initio and DFT calculations have provided insights into the molecular geometry of 7-Azaindole and its clusters with solvents like water and ammonia. [, , , ]
- Electronic Structure: Theoretical studies have explored the nature of the first excited singlet state (S1) and the influence of hydrogen bonding and substituents on the electronic structure. [, , , ]
- Reaction Mechanisms: Computational tools have been used to investigate the mechanisms of excited-state proton transfer (ESPT) and excited-state double proton transfer (ESDPT) in 7-Azaindole and its derivatives. [, , ]
- QSAR Modeling: QSAR studies have explored the relationships between the structure of 7-Azaindole derivatives and their biological activities, such as fungicidal activity. []
Q5: How do structural modifications on the 7-Azaindole scaffold impact its biological activity?
A5:
- Substituent Effects: Introduction of electron-donating or -withdrawing groups at various positions of the 7-azaindole ring can significantly influence its electronic properties and interactions with biological targets, affecting its potency and selectivity. [, , ]
- N-substitution: Modifications at the N1 position of the pyrrole ring have shown to influence its hydrogen bonding ability and overall activity. [, , ]
- Fusion with other heterocycles: Combining the 7-Azaindole core with other heterocyclic systems like pyrimidines has demonstrated potential for developing potent inhibitors for targets like BRD4. []
Q6: What are the challenges and strategies in formulating 7-Azaindole derivatives for improved stability and bioavailability?
A6: While specific formulation strategies depend on the intended application and the physicochemical properties of the 7-azaindole derivative, common challenges include poor aqueous solubility and metabolic instability. Approaches to address these challenges may include:
- Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can enhance solubility and stability. []
Q7: What are some promising biological targets and therapeutic areas explored for 7-Azaindole derivatives?
A7: Research has revealed the potential of 7-Azaindole derivatives for various therapeutic applications:
- Anticancer Activity: 7-Azaindole scaffolds have shown promise as inhibitors of kinases, including BRD4, a target for cancer therapy. [, ]
- Antiviral Activity: Certain 7-azaindole analogs have demonstrated potential as antiviral agents, particularly against influenza. []
- Antifungal Activity: Several 7-azaindole derivatives exhibit potent antifungal activity, particularly against Pyricularia oryzae, the fungus causing rice blast. []
- Dopamine D4 Receptor Ligands: Radiolabeled 7-Azaindole derivatives have been investigated as potential PET imaging agents for studying the dopamine D4 receptor, implicated in schizophrenia. []
Q8: Is there evidence of resistance development to 7-Azaindole based compounds?
A8: Resistance development is a concern with many therapeutic agents. While specific data on resistance to 7-Azaindole derivatives is limited in the provided research, understanding potential resistance mechanisms, especially for its application as kinase inhibitors, is crucial. Investigating potential mutations in target proteins or upregulation of efflux pumps would be necessary.
Q9: What analytical techniques are commonly employed for the characterization and quantification of 7-Azaindole and its derivatives?
A9: A range of analytical techniques is crucial throughout the discovery and development of 7-Azaindole-based compounds.
- Spectroscopy: NMR (1H and 13C), IR, and UV-Vis spectroscopy are essential for structural characterization. [, , , , , , ]
- Mass Spectrometry: ESI-MS is valuable for determining molecular weight and characterizing fragmentation patterns, aiding in structural elucidation and studying interactions with biomolecules. []
- Chromatography: HPLC, often coupled with UV or mass spectrometric detection, plays a crucial role in separation, purification, and quantitative analysis of 7-Azaindole derivatives. []
- X-ray Crystallography: Obtaining single crystals of 7-Azaindole derivatives and their complexes allows for precise determination of their three-dimensional structures, providing valuable insights into their binding modes and intermolecular interactions. [, , ]
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